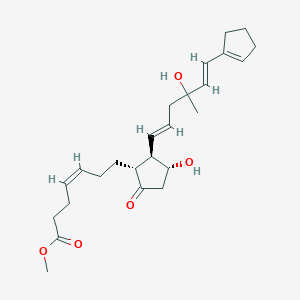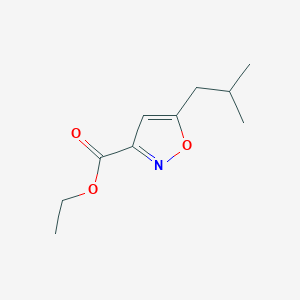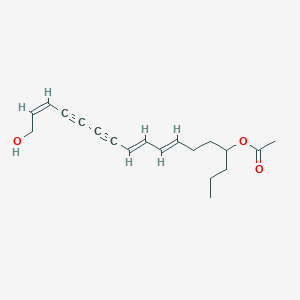
Remiprostol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Remiprostol involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of reactions such as esterification, reduction, and cyclization. The final product is obtained through purification processes like crystallization or chromatography .
Custom synthesis services are available for research purposes, with lead times and costs varying based on the complexity of the synthesis .
Chemical Reactions Analysis
Remiprostol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of different analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically analogs of this compound with modified functional groups, which can be used to study structure-activity relationships .
Scientific Research Applications
Remiprostol has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of prostaglandin analogs.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving the EP3 receptor.
Medicine: Studied for its potential therapeutic effects in conditions like peptic ulcers and other gastrointestinal disorders due to its antisecretory properties
Industry: Utilized in the development of new drugs and therapeutic agents targeting prostaglandin receptors.
Mechanism of Action
Remiprostol exerts its effects by selectively binding to the EP3 receptor, a subtype of the prostaglandin E receptor. This binding inhibits the secretion of gastric acid and provides cytoprotective effects on the gastric mucosa. The molecular targets involved include the EP3 receptor and associated signaling pathways that regulate gastric acid secretion and mucosal protection .
Comparison with Similar Compounds
Remiprostol is unique in its high selectivity and potency for the EP3 receptor compared to other prostaglandin analogs. Similar compounds include:
Misoprostol: Another prostaglandin analog used to prevent gastric ulcers and induce labor.
Sulprostone: A prostaglandin analog with activity on both EP1 and EP3 receptors, used for similar indications as Misoprostol.
This compound’s high selectivity for the EP3 receptor makes it particularly useful for research focused on this specific receptor subtype and its associated physiological effects .
Properties
CAS No. |
110845-89-1 |
|---|---|
Molecular Formula |
C25H36O5 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
methyl (Z)-7-[(1R,2R,3R)-2-[(1E,5E)-6-(cyclopenten-1-yl)-4-hydroxy-4-methylhexa-1,5-dienyl]-3-hydroxy-5-oxocyclopentyl]hept-4-enoate |
InChI |
InChI=1S/C25H36O5/c1-25(29,17-15-19-10-7-8-11-19)16-9-13-21-20(22(26)18-23(21)27)12-5-3-4-6-14-24(28)30-2/h3-4,9-10,13,15,17,20-21,23,27,29H,5-8,11-12,14,16,18H2,1-2H3/b4-3-,13-9+,17-15+/t20-,21-,23-,25?/m1/s1 |
InChI Key |
ZZVPHCPLTZTOBC-XBFCOAIZSA-N |
SMILES |
CC(CC=CC1C(CC(=O)C1CCC=CCCC(=O)OC)O)(C=CC2=CCCC2)O |
Isomeric SMILES |
CC(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC/C=C\CCC(=O)OC)O)(/C=C/C2=CCCC2)O |
Canonical SMILES |
CC(CC=CC1C(CC(=O)C1CCC=CCCC(=O)OC)O)(C=CC2=CCCC2)O |
Synonyms |
Remiprostol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B8793.png)

![2-Ethynyl-1-azabicyclo[2.2.2]octane](/img/structure/B8800.png)
![(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one](/img/structure/B8801.png)


![Thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B8807.png)


